molecular formula C15H16N2O B11823466 2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one

2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one

Cat. No.: B11823466
M. Wt: 240.30 g/mol
InChI Key: WCOFYCYVMITNMB-UHFFFAOYSA-N
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Description

2-Benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one is a heterocyclic compound that belongs to the imidazo[1,2-a]azepine family. This compound is characterized by its unique structure, which includes a fused imidazole and azepine ring system. The presence of the benzylidene group adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable azepine precursor in the presence of a base. The reaction is often carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-1-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
  • 2-(4-Chlorophenyl)-1-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

Comparison: Compared to these similar compounds, 2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one

InChI

InChI=1S/C15H16N2O/c18-15-13(11-12-7-3-1-4-8-12)16-14-9-5-2-6-10-17(14)15/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

WCOFYCYVMITNMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=CC3=CC=CC=C3)C(=O)N2CC1

Origin of Product

United States

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